Home > Products > Screening Compounds P122806 > 4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzoic acid methyl ester
4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzoic acid methyl ester - 1208081-77-9

4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzoic acid methyl ester

Catalog Number: EVT-1714925
CAS Number: 1208081-77-9
Molecular Formula: C19H20F3N3O2
Molecular Weight: 379.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

CYH33 (Methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate)

  • Compound Description: CYH33 is a highly potent and selective PI3Kα inhibitor currently undergoing clinical trials in China for treating advanced solid tumors. It displays strong anti-proliferative activity against various cancer cell lines, particularly those originating from breast cancer. []

RN486 (6-Cyclopropyl-8-fluoro-2-(2-hydroxymethyl-3-{1-methyl-5-[5-(4-methyl-piperazin-1-yl)-pyridin-2-ylamino]-6-oxo-1,6-dihydro-pyridin-3-yl}-phenyl)-2H-isoquinolin-1-one)

  • Compound Description: RN486 is a selective Bruton’s Tyrosine Kinase (Btk) inhibitor. It demonstrates efficacy in preclinical models by abrogating immune hypersensitivity responses and arthritis. []
  • Relevance: RN486 and the target compound share a common structural motif: a pyridine ring substituted with a 4-methyl-piperazin-1-yl group at the 2-position. This shared motif suggests potential similarities in their binding properties and biological activities. []

FMPD (6-Fluoro-10-[3-(2-methoxyethyl)-4-methyl-piperazin-1-yl]-2-methyl-4H-3-thia-4,9-diaza-benzo[f]azulene)

  • Compound Description: FMPD is a potential antipsychotic drug candidate with high affinity for dopamine D2, 5-HT2A, and 5-HT6 receptors. It exhibits a lower affinity for histamine H1 receptors compared to olanzapine, potentially reducing side effects. []

(S)-1-(6-(3-((4-(1-(Cyclopropanecarbonyl)piperidin-4-yl)-2-methylphenyl)amino)-2,3-dihydro-1H-inden-4-yl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic Acid

  • Compound Description: This compound is a soluble guanylate cyclase (sGC) activator designed for topical ocular delivery as a potential glaucoma therapy. It effectively lowers intraocular pressure in preclinical models by restoring oxidized sGC activity and promoting cGMP production. []
Overview

4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzoic acid methyl ester, also known as Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate, is a synthetic compound that belongs to the class of benzoic acid derivatives. This compound features a complex structure with multiple functional groups, including a piperazine moiety and a trifluoromethyl pyridine, which contribute to its biological activity and potential applications in medicinal chemistry.

Source and Classification

This compound is classified primarily as a kinase inhibitor, and it has been studied for its potential use in treating various diseases, particularly cancers. The chemical is often utilized as an impurity reference material in research settings, indicating its relevance in pharmaceutical development and quality control processes .

Synthesis Analysis

The synthesis of 4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzoic acid methyl ester can be achieved through several methods, primarily focusing on the construction of the piperazine and pyridine rings followed by esterification.

Methods and Technical Details

  1. Piperazine Synthesis: The synthesis often begins with the formation of the piperazine ring, which can be synthesized from 4-methylpiperazine through cyclization reactions.
  2. Pyridine Derivation: The trifluoromethyl pyridine component can be introduced using electrophilic aromatic substitution methods or via nucleophilic substitution reactions involving appropriate precursors.
  3. Esterification: The final step typically involves the reaction of benzoic acid with methanol in the presence of an acid catalyst to form the methyl ester. This process may also include coupling agents to facilitate the reaction between the piperazine derivative and benzoic acid .
Molecular Structure Analysis

The molecular formula of 4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzoic acid methyl ester is C14H20N2O2C_{14}H_{20}N_{2}O_{2}, with a molecular weight of approximately 248.32 g/mol.

Structure Data

  • SMILES Notation: COC(=O)c1ccc(CN2CCN(C)CC2)cc1
  • InChI: InChI=1S/C14H20N2O2/c1-15-7-9-16(10-8-15)11-12-3-5-13(6-4-12)14(17)18-2/h3-6H,7-11H2,1-2H3

The structure includes:

  • A benzoic acid backbone
  • A piperazine ring substituted at one position
  • A trifluoromethyl group attached to a pyridine ring
Chemical Reactions Analysis

The compound can participate in various chemical reactions due to its functional groups:

Reactions and Technical Details

  1. Nucleophilic Substitution: The trifluoromethyl group can undergo nucleophilic substitutions under specific conditions, allowing for further functionalization.
  2. Hydrolysis: The methyl ester can be hydrolyzed to yield benzoic acid and 4-methylpiperazine, which are useful intermediates in organic synthesis.
  3. Coupling Reactions: The compound can act as a coupling agent in the synthesis of more complex molecules, particularly in drug development .
Mechanism of Action

The mechanism of action for 4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzoic acid methyl ester primarily involves its role as a kinase inhibitor:

Process and Data

  1. Target Interaction: The compound binds to specific kinase enzymes involved in cell signaling pathways, inhibiting their activity.
  2. Biological Impact: This inhibition disrupts cellular proliferation signals, making it a candidate for cancer therapies where aberrant kinase activity is prevalent.

Research indicates that compounds with similar structures have shown efficacy against various cancer cell lines, suggesting potential therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: The compound is typically a solid or liquid depending on purity and formulation.

Chemical Properties

  • Solubility: It is soluble in organic solvents such as methanol and dichloromethane but may have limited solubility in water.

Relevant Data or Analyses

The stability of the compound under different conditions (temperature, pH) is crucial for its application in pharmaceuticals. Stability studies indicate that it maintains integrity under standard laboratory conditions but may degrade under extreme pH or temperature .

Applications

The primary applications of 4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzoic acid methyl ester include:

  1. Pharmaceutical Development: As a kinase inhibitor, it plays a significant role in developing targeted cancer therapies.
  2. Research Tool: It serves as an impurity reference material for analytical chemistry, aiding in the quality control of pharmaceutical products.
  3. Biochemical Studies: The compound is utilized in various biochemical assays to study kinase activity and related cellular processes.

Properties

CAS Number

1208081-77-9

Product Name

4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzoic acid methyl ester

IUPAC Name

methyl 4-[6-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)pyridin-3-yl]benzoate

Molecular Formula

C19H20F3N3O2

Molecular Weight

379.4 g/mol

InChI

InChI=1S/C19H20F3N3O2/c1-24-7-9-25(10-8-24)17-16(19(20,21)22)11-15(12-23-17)13-3-5-14(6-4-13)18(26)27-2/h3-6,11-12H,7-10H2,1-2H3

InChI Key

GPFYHWMMTDWXGH-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=C(C=C(C=N2)C3=CC=C(C=C3)C(=O)OC)C(F)(F)F

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=N2)C3=CC=C(C=C3)C(=O)OC)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.